Bismuth-212 - 14913-49-6

Bismuth-212

Catalog Number: EVT-1566752
CAS Number: 14913-49-6
Molecular Formula: Bi
Molecular Weight: 211.99129 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bismuth-212 is classified under the category of radioactive isotopes and is part of the decay chain of thorium-228. The primary sources for its production include:

  • Lead-212 Generators: These generators utilize radium-224 as a parent nuclide, which decays into lead-212 and subsequently into bismuth-212.
  • Thorium-228: This isotope can be used to produce bismuth-212 through various chemical processes in radiochemical laboratories.
Synthesis Analysis

Methods and Technical Details

Bismuth-212 can be synthesized using several methods, primarily involving the elution from lead-212 generators. The common techniques include:

  1. Lead-212 Generator Elution:
    • The generator typically consists of a column filled with sodium titanate or cation exchange resin. Thorium and radium isotopes are absorbed into the resin, followed by the elution of lead-212 using hydrochloric acid solutions.
    • Bismuth-212 is then extracted from lead-212 through further chemical processing, often requiring multiple steps to ensure purity and yield .
  2. Radiolabeling Techniques:
    • Bismuth-212 can be radiolabeled onto macroaggregated albumin or other vectors for therapeutic purposes. This involves incubating the bismuth solution with the target molecules and purifying the product to ensure high specific activity .
Molecular Structure Analysis

Structure and Data

Bismuth-212 has a complex atomic structure characterized by its atomic number 83 and an atomic mass of approximately 211. The isotope has a half-life of about 60.55 minutes, decaying primarily through alpha emission to polonium-212.

The molecular structure can be represented as follows:

Bi212\text{Bi}^{212}

This indicates that it is a heavy metal with significant nuclear properties suitable for medical applications.

Chemical Reactions Analysis

Reactions and Technical Details

Bismuth-212 participates in several important chemical reactions, particularly in radiopharmaceutical applications:

  1. Alpha Decay:
    • Bismuth-212 decays into polonium-212 via alpha emission, which is critical in its therapeutic mechanism.
    • The decay process releases high-energy alpha particles that can target cancerous cells effectively.
  2. Chelation Reactions:
    • Bismuth ions can form stable complexes with various chelating agents, enhancing their stability and targeting capabilities in biological systems .
Mechanism of Action

Process and Data

The mechanism of action for bismuth-212 in targeted alpha therapy involves:

  1. Targeting Cancer Cells:
    • When conjugated to antibodies or peptides that specifically bind to cancer cell receptors, bismuth-212 delivers localized radiation directly to tumor sites.
  2. Cellular Uptake:
    • Once bound to the target cells, the alpha particles emitted by bismuth-212 induce double-strand breaks in DNA, leading to cell death while minimizing damage to surrounding healthy tissues .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bismuth-212 exhibits several notable physical and chemical properties:

  • Physical State: Solid at room temperature.
  • Density: Approximately 9.78 g/cm³.
  • Melting Point: 271.4 °C.

In terms of chemical properties:

  • Reactivity: Reacts with acids to form bismuth salts.
  • Solubility: Soluble in strong acids; insoluble in water.

These properties are crucial for its handling and application in medical settings.

Applications

Scientific Uses

Bismuth-212 has several important applications in science and medicine:

  1. Targeted Alpha Therapy:
    • Used extensively in treating various cancers by delivering localized radiation to tumors while sparing healthy tissues .
  2. Radiopharmaceutical Development:
    • It plays a significant role in developing new radiopharmaceuticals aimed at improving cancer treatment outcomes through innovative delivery mechanisms .
  3. Research Applications:
    • Ongoing research explores its potential in combination therapies and as a diagnostic tool due to its unique radioactive properties.
Introduction to Bismuth-212

Historical Context and Discovery of Bismuth Isotopes

The history of bismuth isotopes is intertwined with the development of radiochemistry and nuclear physics in the early 20th century. Bismuth itself has ancient applications, with evidence suggesting its use in Incan alloys and Egyptian cosmetics, though its radioactive isotopes remained unknown until much later [9]. Bismuth-212 was first identified in 1913 as part of the thorium decay series (specifically the ²³²Th decay chain) through pioneering work by radiochemists investigating natural radioactivity [1] [2]. This discovery emerged during the "golden age" of radioactivity research when scientists were meticulously mapping the complex decay chains of heavy elements. The ground-state isotope (²¹²gBi) revealed a half-life of approximately 60.55 minutes, while subsequent research identified two nuclear isomers: ²¹²m1Bi (250 keV excitation energy, 25-minute half-life) and ²¹²m2Bi (1910 keV, 7-minute half-life) [1]. These isomers presented intriguing case studies for nuclear structure theory due to their differing decay modes and half-lives. Early radiochemical separation techniques developed in the 1940s-1950s enabled the isolation of ²¹²Bi from parent nuclides, facilitating more detailed studies of its radiation properties and potential biological applications. This foundational work paved the way for its eventual consideration in cancer therapy decades later, as researchers began exploring the therapeutic potential of alpha particles in the 1980s [10].

Bismuth-212 in the Context of Alpha-Particle Emitters

Bismuth-212 occupies a distinctive niche among alpha-emitting radionuclides due to its dual decay nature and intermediate half-life. The decay scheme reveals a bifurcated pathway: 64.06% undergoes β⁻ decay (Q = 2.2515 MeV) to ²¹²Po, which subsequently decays via α emission (t₁/₂ = 0.3 μs) to stable ²⁰⁸Pb, while 35.94% decays directly via α emission (Q = 6.207 MeV) to ²⁰⁸Tl, which then undergoes β⁻ decay to ²⁰⁸Pb [1] [2]. This results in a composite alpha particle energy spectrum with emissions at 6.05 MeV (²¹²Bi direct), 7.8 MeV (²¹²Po), and 8.8 MeV (²¹²Po), delivering high linear energy transfer (LET ~100 keV/μm) capable of producing clustered DNA double-strand breaks [6] [10].

Table 1: Nuclear Decay Properties of Bismuth-212

PropertyValueSignificance
Half-life60.55 ± 0.06 minutesMatches pharmacokinetics of targeting vectors
α Branching Ratio35.94 ± 0.06%Fraction of decays emitting α particles
β⁻ Branching Ratio64.06 ± 0.06%Fraction of decays emitting β⁻ particles
Average α Energy7.8 MeV (from ²¹²Po)High LET radiation for efficient cell killing
Specific Activity14.7 × 10⁶ Ci/gHigh radioactivity per unit mass
Gamma Emission (²⁰⁸Tl)2.6 MeVRequires shielding considerations

Compared to other therapeutic alpha emitters, ²¹²Bi offers a balanced half-life that accommodates radiopharmaceutical preparation and tumor targeting while limiting unnecessary radiation exposure. Its production typically relies on generator systems derived from longer-lived parents, most commonly the ²²⁴Ra/²¹²Pb system (t₁/₂ of ²¹²Pb = 10.64 hours) [2] [8]. The ²²⁴Ra (t₁/₂ = 3.66 days) is adsorbed onto a column, continuously generating ²¹²Pb, which can be eluted and complexed with targeting vectors. As ²¹²Pb decays to ²¹²Bi, the in vivo generator delivers alpha particles directly at the tumor site [8]. However, a significant challenge arises from internal conversion events during ²¹²Pb decay, where approximately 33.3% of decays release high-energy conversion electrons that deposit up to 130 eV locally, potentially breaking chemical bonds and liberating free ²¹²Bi atoms from their carriers [8]. This phenomenon necessitates advanced carrier designs, such as nano-encapsulation strategies, to retain both ²¹²Pb and its ²¹²Bi daughter at the target site.

Radiobiological studies have demonstrated ²¹²Bi's exceptional cytocidal potency. In human TK6 lymphoblasts, ²¹²Bi α-particles induce mutations at the hprt locus with a frequency of 2.5 × 10⁻⁵/Gy and at the tk locus at 3.75 × 10⁻⁵/Gy [6]. Molecular analysis revealed that 69% of α-induced hprt mutants exhibited partial or complete gene deletions, significantly higher than spontaneous mutants (31%), confirming the high relative biological effectiveness (RBE ~1.7-4.9) characteristic of high-LET radiation [6]. The clustered DNA damage produced by alpha particles overwhelms cellular repair mechanisms, making ²¹²Bi particularly effective against hypoxic and radioresistant tumor cells that resist conventional radiotherapy [10].

Role in Targeted Alpha Therapy (TAT)

Targeted alpha therapy using ²¹²Bi represents a paradigm shift in cancer treatment, leveraging the precision of tumor-targeting vectors with the unparalleled cytotoxic potency of alpha radiation. The clinical implementation hinges on sophisticated chelation chemistry to firmly bind Bi³⁺ ions to tumor-seeking molecules like monoclonal antibodies, peptides, or engineered proteins. Bismuth's large ionic radius, high charge density, and variable coordination chemistry (typically 6-10 coordinate) present unique challenges for stable chelation [3]. Research has focused on macrocyclic chelators with preorganized cavities that match Bi³⁺'s size and coordination preferences:

Table 2: Chelation Strategies for Bismuth-212 in TAT Applications

ChelatorStructure TypeKey PropertiesResearch Findings
DOTATetraazacyclododecaneThermodynamically stable; Kinetic challenges30-40% Bi release in vivo from Pb-212 complexes
CHX-A″-DTPAAcyclic polyaminocarboxylateRapid labeling; Moderate stabilityUsed in early clinical antibody conjugates
MacropaDiazacrown derivativeHigh thermodynamic stability (log K ~23)Enhanced in vivo stability vs DOTA
C-functionalized trans-cyclohexyldiethylenetriamine penta-acetic acidCross-bridged pentaazamacrocyclePreorganized for large ionsImproved retention of Bi daughters

Recent advances in bifunctional chelator design focus on improving kinetic inertness to prevent premature release of Bi³⁺ and its radioactive daughters. Macropa derivatives demonstrate particular promise, achieving formation constants (log K) exceeding 23 and maintaining over 95% complex stability in serum after 24 hours [3]. The "in vivo generator" concept exploits the ²¹²Pb → ²¹²Bi decay chain, allowing administration of the longer-lived ²¹²Pb (t₁/₂ = 10.64 hours) conjugated to targeting vectors, which subsequently generates ²¹²Bi directly at the tumor site. This approach delivers >10 times the radiation dose per unit administered activity compared to direct ²¹²Bi administration [8].

Preclinical studies demonstrate ²¹²Bi's remarkable therapeutic potential across various cancer models. In melanoma, ²¹²Pb-labeled DOTA-Re(Arg¹¹)CCMSH peptide (targeting melanocortin-1 receptor) achieved tumor radiation doses of 61 cGy/μCi, extending mean survival of B16/F1 melanoma-bearing mice from 14.6 days (untreated) to 49.8 days (200 μCi dose), with 45% surviving disease-free [2]. For breast cancer, ²¹²Bi-labeled macroaggregated albumin (MAA) particles injected directly into orthotopic 4T1 and EO771 tumors showed exceptional retention (87-93% ID 4h post-injection) and potent tumor growth inhibition [4] [5]. Clonogenic assays revealed a dose-dependent cytotoxicity, with 20 μCi ²¹²Bi-MAA reducing colony formation by 99% compared to controls (p=0.002), accompanied by significant γH2AX (DNA damage marker) and cleaved caspase-3 (apoptosis marker) upregulation [5]. The embolization approach using MAA particles provides a promising locoregional strategy for solid tumors not amenable to receptor-targeted therapy.

Table 3: Preclinical Applications of Bismuth-212 in Targeted Alpha Therapy

Targeting PlatformCancer ModelKey FindingsReference
DOTA-Re(Arg¹¹)CCMSH peptideB16/F1 melanoma45% disease-free survival at 200 μCi dose [2]
Macroaggregated albumin (MAA)4T1 breast cancer99% colony reduction; 87-93% tumor retention [4] [5]
Tumor-seeking antibodiesLymphoma, leukemiaSignificant tumor regressions in xenografts [3]

Current research focuses on optimizing tumor targeting efficiency and overcoming biological barriers to delivery, including vascular permeability, interstitial pressure, and heterogeneous antigen expression. Future developments may involve combination therapies with DNA repair inhibitors or immunomodulators to enhance therapeutic efficacy and leverage the immunogenic effects of alpha-particle irradiation. While clinical translation has been slower than for its cousin ²¹³Bi, several ²¹²Bi-based agents are progressing toward first-in-human trials, particularly for intraperitoneal and locoregional applications where pharmacokinetic challenges are minimized [3] [5].

Properties

CAS Number

14913-49-6

Product Name

Bismuth-212

IUPAC Name

bismuth-212

Molecular Formula

Bi

Molecular Weight

211.99129 g/mol

InChI

InChI=1S/Bi/i1+3

InChI Key

JCXGWMGPZLAOME-AKLPVKDBSA-N

SMILES

[Bi]

Synonyms

212Bi radioisotope
Bi-212 radioisotope
Bismuth-212

Canonical SMILES

[Bi]

Isomeric SMILES

[212Bi]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.